8(S)-Hete

Description

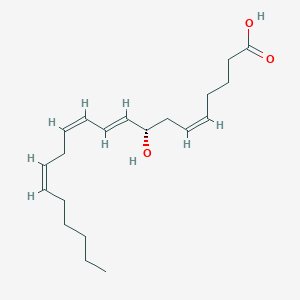

Structure

3D Structure

Properties

IUPAC Name |

(5Z,8S,9E,11Z,14Z)-8-hydroxyicosa-5,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUNAYAEIJYXRB-VYOQERLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033819 | |

| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98462-03-4 | |

| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98462-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8(S)-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8(S)-Hydroxy-(5Z,9E,11Z,14Z)-eicosatetraenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HETE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 8(S)-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 8(S)-hydroxyeicosatetraenoic acid (8(S)-HETE) from arachidonic acid. This compound is a stereospecific bioactive lipid mediator implicated in a variety of physiological and pathophysiological processes, including inflammation, cell migration, and wound healing. A thorough understanding of its synthesis is critical for the development of novel therapeutics targeting these pathways. This document details the enzymatic pathways responsible for this compound production, with a primary focus on the role of 8S-lipoxygenase. It also explores the potential contributions of other enzyme systems, such as cytochrome P450 and cyclooxygenases, as well as non-enzymatic routes. Detailed experimental protocols for the characterization of this compound biosynthesis are provided, along with quantitative data and visualizations of the key metabolic and signaling pathways.

Introduction

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a key precursor to a vast array of signaling molecules known as eicosanoids. These lipids play crucial roles in regulating inflammation, immunity, and homeostasis. The hydroxyeicosatetraenoic acids (HETEs) are a major class of eicosanoids produced through the oxygenation of arachidonic acid by various enzymatic and non-enzymatic pathways. The specific position and stereochemistry of the hydroxyl group on the eicosanoid backbone confer distinct biological activities. This compound has emerged as a significant signaling molecule, notably involved in promoting corneal epithelial cell migration during wound healing and modulating inflammatory responses.[1][2][3] Its synthesis is a tightly regulated process, primarily driven by the action of a specific lipoxygenase enzyme.

Enzymatic Pathways of this compound Biosynthesis

The formation of this compound from arachidonic acid is predominantly a stereospecific enzymatic reaction. While several enzyme families can metabolize arachidonic acid, the 8S-lipoxygenase pathway is the most direct and specific route to this compound.

The 8S-Lipoxygenase Pathway

The primary enzyme responsible for the synthesis of this compound is 8S-lipoxygenase (8S-LOX).[4][5] This enzyme catalyzes the stereospecific insertion of molecular oxygen at the C-8 position of arachidonic acid. The reaction proceeds through a hydroperoxy intermediate, 8(S)-hydroperoxyeicosatetraenoic acid (8(S)-HPETE), which is subsequently reduced to the more stable this compound by cellular peroxidases, such as glutathione (B108866) peroxidases.

The mechanism involves the stereoselective abstraction of the pro-S hydrogen from the C-10 position of arachidonic acid.[5] Studies using isotopically labeled arachidonic acid have confirmed that the biosynthesis of this compound by 8S-lipoxygenase occurs with complete retention of deuterium (B1214612) labels, indicating that a keto intermediate is not involved.[5][6] The murine ortholog of human 15-lipoxygenase-2 has been identified as an 8S-lipoxygenase.[7][8] This enzyme is predominantly expressed in stratifying epithelia, such as the skin.[3][4]

| Enzyme | Substrate | Specific Activity | Cell/Tissue Source | Reference |

| Recombinant Mouse 8S-Lipoxygenase | Arachidonic Acid | ~0.2 µmol/45 min per mg protein | Expressed in E. coli | [4] |

Other Potential Enzymatic Pathways

While 8S-lipoxygenase is the key enzyme for this compound synthesis, other enzymes involved in arachidonic acid metabolism, such as cytochrome P450 (CYP) and cyclooxygenase (COX), can also produce 8-HETE. However, their contribution to the specific 8(S)-enantiomer is less defined and often results in a racemic or different isomeric mixture.

-

Cytochrome P450 (CYP) Enzymes: CYP enzymes can hydroxylate arachidonic acid at various positions, including C-8.[7][9][10] However, CYP-mediated hydroxylation often lacks the strict stereospecificity of lipoxygenases, typically producing a racemic mixture of (R)- and (S)-HETE enantiomers.[3][11] For instance, while CYP enzymes are known to produce various HETEs, their primary role in hepatic arachidonic acid metabolism is the formation of epoxyeicosatrienoic acids (EETs) and ω- and (ω-1)-hydroxylated products.[9]

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are primarily known for converting arachidonic acid into prostaglandins. However, they can also produce certain HETE isomers.[7] For example, COX-2 can convert arachidonic acid to 11(R)-HETE and 15(R)-HETE.[7] While some studies suggest that 10-HETE, which can be converted to 8-HETE, can be formed by cytochrome P450, the direct, stereospecific synthesis of this compound by COX enzymes has not been clearly established.[7]

Non-Enzymatic Pathway

8-HETE can also be formed non-enzymatically through the auto-oxidation of arachidonic acid by free radicals.[7] This process, known as lipid peroxidation, lacks stereospecificity and results in a racemic mixture of 8(R)-HETE and this compound.[7] The presence of a racemic mixture of HETE enantiomers in a biological sample is often indicative of oxidative stress and non-enzymatic lipid peroxidation.[7]

Experimental Protocols

Solid-Phase Extraction (SPE) of this compound from Biological Samples

This protocol provides a general guideline for the extraction and purification of this compound from liquid biological samples like plasma, serum, or cell culture media using a C18 SPE cartridge.[1][12][13][14]

Materials:

-

C18 SPE Cartridges

-

Methanol (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Ultrapure water

-

Formic Acid

-

Internal Standard (e.g., deuterated this compound)

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

Procedure:

-

Sample Preparation:

-

Thaw frozen biological samples on ice.

-

Centrifuge the sample to remove any particulate matter.

-

Spike the sample with an appropriate internal standard.

-

Acidify the sample to a pH of approximately 3.5-4.0 with dilute formic acid.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Wash the cartridges with 2 mL of methanol.

-

Equilibrate the cartridges with 2 mL of ultrapure water. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Load the acidified sample onto the conditioned cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 2 mL of ultrapure water to remove polar interferences.

-

Wash the cartridge with 2 mL of hexane to remove nonpolar lipids.

-

-

Elution:

-

Elute the this compound from the cartridge with 1-2 mL of ethyl acetate.

-

Collect the eluate in a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume of a solvent compatible with the subsequent analytical method (e.g., 100 µL of methanol/water, 50:50 v/v).

-

Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is a general method for determining lipoxygenase activity by measuring the formation of conjugated dienes, which absorb light at 234 nm.[5][15][16][17]

Materials:

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 6.3)

-

Arachidonic acid (substrate) solution (e.g., 250 µM)

-

Enzyme extract (e.g., tissue homogenate supernatant)

-

UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

-

Reaction Mixture Preparation:

-

In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer and the enzyme extract.

-

-

Blank Measurement:

-

Prepare a blank cuvette containing the buffer and substrate but no enzyme extract. Use this to zero the spectrophotometer at 234 nm.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the arachidonic acid substrate to the sample cuvette and mix by inversion.

-

-

Measurement:

-

Immediately start monitoring the increase in absorbance at 234 nm for a set period (e.g., 1-5 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).

-

-

Calculation of Activity:

-

Calculate the rate of the reaction (ΔA234/min) from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed as µmoles of hydroperoxide formed per minute per mg of protein, using the molar extinction coefficient of the hydroperoxide product (ε ≈ 23,000-28,000 M⁻¹cm⁻¹).

-

Chiral HPLC Analysis of 8-HETE Enantiomers

This protocol outlines the general principles for the separation of this compound and 8(R)-HETE using chiral High-Performance Liquid Chromatography (HPLC).[18][19][20][21][22]

Principle: Chiral separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Materials:

-

HPLC system with a UV or mass spectrometry detector

-

Chiral HPLC column (e.g., polysaccharide-based or protein-based CSP)

-

Mobile phase (e.g., a mixture of hexane, isopropanol, and acetic acid, to be optimized for the specific column)

-

This compound and 8(R)-HETE standards

-

Prepared sample extract

Procedure:

-

Column Equilibration:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

-

Standard Injection:

-

Inject a standard mixture of this compound and 8(R)-HETE to determine their respective retention times and to confirm the resolution of the two enantiomers.

-

-

Sample Injection:

-

Inject the reconstituted sample extract onto the column.

-

-

Detection and Quantification:

-

Monitor the elution of the enantiomers using a UV detector (at ~235 nm for the conjugated diene) or a mass spectrometer.

-

Identify the this compound and 8(R)-HETE peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a standard curve.

-

Visualization of Pathways

Biosynthesis of this compound from Arachidonic Acid

Caption: Enzymatic conversion of Arachidonic Acid to this compound.

Overview of Arachidonic Acid Metabolic Pathways

Caption: Major metabolic pathways of Arachidonic Acid.

This compound Downstream Signaling

Caption: Key downstream signaling pathways activated by this compound.

Biological Activities and Therapeutic Relevance

This compound exhibits a range of biological activities that make it a molecule of significant interest in pharmacology and drug development.

-

Wound Healing: this compound has been shown to be a key regulator of corneal epithelial cell migration, a critical process in wound healing.[1][2][3]

-

Inflammation: As a lipid mediator, this compound is involved in inflammatory processes.[23]

-

Cell Proliferation and Differentiation: this compound can influence cell proliferation and is implicated in hyperplasia.[11]

-

Gene Regulation: this compound is an activator of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[24][25] PPARs are nuclear receptors that regulate the transcription of genes involved in lipid metabolism and inflammation.

-

Signal Transduction: this compound can activate intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to cellular responses like proliferation and inflammation.[23][26]

The specific roles of this compound in these processes make its biosynthetic pathway, particularly the 8S-lipoxygenase enzyme, an attractive target for the development of new therapeutic agents for a range of conditions, including inflammatory disorders and wound healing applications.

Conclusion

The biosynthesis of this compound from arachidonic acid is a highly specific enzymatic process primarily catalyzed by 8S-lipoxygenase. This pathway leads to the formation of a potent lipid mediator with diverse biological functions. A comprehensive understanding of the enzymatic machinery, reaction kinetics, and downstream signaling of this compound is essential for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for further investigation into the roles of this compound in health and disease and for the exploration of its therapeutic potential.

References

- 1. oxfordbiomed.com [oxfordbiomed.com]

- 2. Cytochrome P-450-dependent oxidation of arachidonic acid to 16-, 17-, and 18-hydroxyeicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. blj.journals.ekb.eg [blj.journals.ekb.eg]

- 4. Leukotriene A synthase activity of purified mouse skin arachidonate 8-lipoxygenase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

- 6. Investigation of the mechanism of biosynthesis of 8-hydroxyeicosatetraenoic acid in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytochrome P-450-dependent oxygenation of arachidonic acid to hydroxyicosatetraenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. affinisep.com [affinisep.com]

- 14. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 15. resources.bio-techne.com [resources.bio-techne.com]

- 16. protocols.io [protocols.io]

- 17. Lipoxygenase activity determination [protocols.io]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 20. phx.phenomenex.com [phx.phenomenex.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. hplc.eu [hplc.eu]

- 23. researchgate.net [researchgate.net]

- 24. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Expeditious Extraction of Histones from Limited Cells or Tissue samples and Quantitative Top-Down Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. diva-portal.org [diva-portal.org]

The Biological Function of 8(S)-HETE in Skin Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid by 8S-lipoxygenase. Emerging evidence indicates that this compound plays a significant role in the pathophysiology of inflammatory skin diseases. This technical guide provides an in-depth overview of the biological functions of this compound in skin inflammation, including its biosynthesis, signaling pathways, and its role in various cutaneous inflammatory conditions. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Lipid mediators are critical signaling molecules in the initiation, progression, and resolution of inflammation. Among these, the eicosanoids, derived from arachidonic acid, have been extensively studied for their potent pro-inflammatory and anti-inflammatory effects. This compound is a member of the hydroxyeicosatetraenoic acid (HETE) family of eicosanoids. Its production is induced in the skin by inflammatory stimuli, suggesting a direct role in cutaneous inflammatory responses.[1] This guide will explore the multifaceted functions of this compound in skin inflammation, with a focus on its cellular and molecular mechanisms.

Biosynthesis of this compound in the Skin

This compound is synthesized from arachidonic acid through the action of a specific 8S-lipoxygenase (8S-LOX) enzyme.[1] In mouse skin, the expression and activity of this enzyme are induced by topical application of inflammatory agents such as the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate (TPA) and the calcium ionophore A23187.[1] The biosynthesis is a stereospecific process, yielding the S-enantiomer almost exclusively.[1]

Figure 1: Biosynthesis pathway of this compound from arachidonic acid.

Signaling Pathways of this compound

The biological effects of this compound are mediated through specific cellular receptors and downstream signaling cascades.

PPARα Signaling in Keratinocytes

In murine keratinocytes, this compound has been identified as a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2] Activation of PPARα by this compound induces the expression of keratin-1, a marker of keratinocyte differentiation.[2] This suggests a role for this compound in regulating epidermal homeostasis and potentially counteracting the hyperproliferative state seen in some inflammatory skin diseases.

Figure 2: this compound signaling through PPARα in keratinocytes.

Signaling in Inflammatory Cells

While the signaling of 12(S)-HETE through the G-protein coupled receptor GPR31 is well-characterized, a specific high-affinity GPCR for this compound has not yet been definitively identified.[2][3][4] However, 8-HETE is known to be chemotactic for neutrophils.[5] It is plausible that this compound may act through a yet-to-be-identified GPCR or interact with other lipid mediator receptors to exert its effects on inflammatory cells. PPARα is expressed in eosinophils and its activation can inhibit their chemotaxis, suggesting a potential pathway for this compound in these cells.[5]

Role of this compound in Skin Inflammation and Disease

Psoriasis

Several studies have identified 8-HETE in psoriatic skin lesions.[6][7] In an in vitro model of psoriasis, levels of 8-HETE were found to be elevated.[8] While 12-HETE has been more extensively studied in psoriasis, the presence of 8-HETE suggests its contribution to the inflammatory milieu of this disease.

Atopic Dermatitis

The direct role of this compound in atopic dermatitis (AD) is less clear. However, given that AD is characterized by skin barrier dysfunction and immune dysregulation, and this compound is involved in keratinocyte differentiation, its potential involvement in AD pathogenesis is an area for further investigation. One study in a murine model of AD showed that levels of 12-HETEs were elevated in the skin.[9]

Chemotaxis of Inflammatory Cells

8-HETE has been shown to be a chemoattractant for human neutrophils.[5] This suggests that this compound produced in the skin during inflammation can contribute to the recruitment of neutrophils to the site of injury or infection, thereby propagating the inflammatory response.

Quantitative Data

The following tables summarize the available quantitative data on the levels of 8-HETE in skin and its effects on inflammatory cells.

Table 1: Levels of HETEs in Psoriatic Skin

| Mediator | Concentration in Psoriatic Lesions (ng/g wet tissue) | Reference |

| 12-HETE | 3,130.0 ± 2,898.0 | [10] |

| 15-HETE | 3,633.0 ± 1,692.0 | [10] |

| 8-HETE | Detected | [6] |

Note: While 8-HETE was identified, its concentration was not quantified in the cited study.

Table 2: Chemotactic Potency of HETEs on Human Neutrophils

| HETE | Peak Chemotactic Response Concentration (µg/mL) | Reference |

| 5-HETE | 1 | [5] |

| 8-HETE:9-HETE (85:15, w/w) | 5 | [5] |

| 11-HETE | 10 | [5] |

| 12-L-HETE | 10 | [5] |

Experimental Protocols

TPA-Induced Mouse Ear Edema Model

This model is widely used to study acute skin inflammation.

Figure 3: Workflow for the TPA-induced mouse ear edema model.

Protocol:

-

Animal Model: Use C57BL/6 or ICR mice.

-

TPA Solution: Prepare a solution of TPA in acetone (B3395972) (e.g., 2.0-2.5 µg in 20 µL).

-

Application: Apply 10 µL of the TPA solution to the inner and outer surfaces of the mouse ear. The contralateral ear can be treated with acetone as a vehicle control.[2]

-

Measurement of Edema: At various time points (e.g., 6, 24, and 48 hours) after TPA application, measure the ear thickness using a digital micrometer.

-

Biopsy Collection: At the end of the experiment, collect a 6 mm ear punch biopsy and weigh it to determine the increase in ear weight due to edema.

-

Further Analysis: The biopsy can be processed for histological analysis to assess inflammatory cell infiltration or homogenized for the quantification of this compound and other inflammatory mediators.

Quantification of this compound by LC-MS/MS

Protocol:

-

Sample Preparation:

-

Homogenize skin biopsies in a suitable solvent (e.g., methanol).

-

Perform lipid extraction using the Bligh and Dyer method.[3] Briefly, add chloroform (B151607) and water to the homogenate, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in the mobile phase for LC-MS/MS analysis.[3]

-

-

LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of formic acid.

-

Use a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify 8-HETE. The specific mass transition for 8-HETE is m/z 319 -> 115.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

Figure 4: Schematic of a Boyden chamber for chemotaxis assay.

Protocol:

-

Cell Preparation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.

-

Chamber Setup: Place a microporous membrane (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.

-

Chemoattractant: Add this compound (e.g., at a peak concentration of 5 µg/mL) to the lower chamber.[5] Use buffer alone as a negative control.

-

Cell Seeding: Add the neutrophil suspension to the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-2 hours.

-

Quantification of Migration:

-

Remove the membrane, fix, and stain it.

-

Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.

-

Alternatively, quantify migrated cells by measuring the activity of myeloperoxidase or ATP in the lower chamber.

-

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Protocol:

-

Cell Culture: Culture a mast cell line (e.g., RBL-2H3) in appropriate media.

-

Cell Seeding: Seed the mast cells into a 96-well plate.

-

Stimulation: Add this compound at various concentrations to the wells. Use a known mast cell degranulating agent (e.g., compound 48/80) as a positive control and buffer as a negative control.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

β-Hexosaminidase Assay:

-

Add the supernatant to a new plate containing the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate (B86180) buffer.

-

Incubate at 37°C for 1-2 hours.

-

Stop the reaction with a glycine (B1666218) buffer.

-

Measure the absorbance at 405 nm. The amount of β-hexosaminidase released is proportional to the level of mast cell degranulation.

-

Conclusion

This compound is a key lipid mediator in the complex network of inflammatory signaling in the skin. Its ability to induce keratinocyte differentiation through PPARα and act as a chemoattractant for neutrophils highlights its multifaceted role in both the epidermal response and the innate immune cell infiltration characteristic of skin inflammation. While its precise functions in various inflammatory dermatoses are still being elucidated, targeting the 8S-LOX pathway or the downstream signaling of this compound may represent a novel therapeutic strategy for inflammatory skin diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological functions of this important eicosanoid.

References

- 1. youtube.com [youtube.com]

- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peroxisome Proliferator–activated Receptors α and γ Down-regulate Allergic Inflammation and Eosinophil Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Novel Mast Cell Activators Using Cell-Based High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

8(S)-HETE Signaling Through PPARα: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] is a bioactive eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid by the 8-lipoxygenase (8-LOX) enzyme.[1][2] It has emerged as a potent and selective endogenous ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a critical regulator of lipid metabolism and inflammation.[1][2][3] The activation of PPARα by this compound initiates a signaling cascade that modulates the expression of a suite of genes involved in fatty acid uptake, β-oxidation, and inflammatory pathways. This technical guide provides a comprehensive overview of the this compound signaling pathway through PPARα, including quantitative data on their interaction, detailed experimental protocols for studying this pathway, and visual representations of the key molecular events.

The this compound/PPARα Signaling Pathway

The signaling cascade is initiated by the binding of this compound to the ligand-binding domain (LBD) of PPARα in the cytoplasm. This binding event induces a conformational change in the PPARα protein, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated this compound-PPARα complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2] This binding initiates the transcription of genes primarily involved in lipid catabolism and the suppression of inflammatory responses.[1][2][4]

Figure 1: this compound signaling pathway through PPARα.

Quantitative Data

The interaction between this compound and PPARα has been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity of this compound for PPARα

| Parameter | Value | Assay Method | Species | Reference |

| IC50 | ≈ 500 nM | Competition Binding Assay | Xenopus | [2] |

Table 2: Functional Activation of PPARα by this compound

| Parameter | Concentration | Assay Method | Cell Line | Fold Induction (vs. Vehicle) | Reference |

| Significant Activation | 1 µM | Transactivation Assay | CV-1 | Not specified | [5] |

| EC50 | Not Determined | Transactivation Assay | CV-1 | - | [5] |

Experimental Protocols

Competition Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to PPARα.

Figure 2: Workflow for a competition binding assay.

Detailed Methodology (based on[2])

-

Protein Preparation: Glutathione S-transferase (GST)-fused Xenopus PPARα ligand-binding domain (LBD) is expressed in and purified from E. coli.

-

Reaction Mixture:

-

GST-xPPARα protein

-

Radiolabeled ligand (e.g., [3H]GW2331) at a fixed concentration.

-

Increasing concentrations of unlabeled this compound.

-

Binding buffer (specific composition to be optimized, typically includes a buffering agent like Tris-HCl, salts, and a reducing agent like DTT).

-

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 16 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the protein-bound radioligand from the free radioligand. The filter is then washed with cold binding buffer.

-

Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand, is determined by non-linear regression analysis.

Reporter Gene Assay (Transactivation Assay)

This cell-based assay measures the ability of this compound to activate the transcriptional activity of PPARα.

Figure 3: Workflow for a reporter gene assay.

Detailed Methodology (based on[5])

-

Cell Culture: CV-1 (monkey kidney fibroblast) or HepG2 (human hepatoma) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Plasmid Constructs:

-

PPARα Expression Vector: A plasmid containing the full-length cDNA for PPARα under the control of a strong constitutive promoter (e.g., pCMX-mPPARα). Alternatively, a chimeric receptor consisting of the GAL4 DNA-binding domain fused to the PPARα LBD can be used.

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene driven by a promoter with one or more copies of a PPRE (e.g., pACOX-PPREx3-tk-luc). If a GAL4-PPARα chimera is used, the reporter will contain GAL4 upstream activating sequences (UAS).

-

Internal Control Plasmid: A plasmid expressing a different reporter (e.g., β-galactosidase) under a constitutive promoter is often co-transfected to normalize for transfection efficiency.

-

-

Transfection: Cells are transiently transfected with the plasmid constructs using a suitable method such as lipid-mediated transfection (e.g., Lipofectamine) or electroporation.

-

Treatment: After a recovery period (e.g., 24 hours), the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with the treatment for a specified time (e.g., 24-48 hours).

-

Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed using a specific lysis buffer to release the cellular contents, including the reporter enzymes.

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate. The β-galactosidase activity is also measured if an internal control is used.

-

Data Analysis: Luciferase activity is normalized to the internal control activity. The results are typically expressed as fold induction over the vehicle control. Dose-response curves are generated to determine the EC50 value, the concentration of the agonist that produces 50% of the maximal response.

Downstream Target Genes and Cellular Responses

Activation of PPARα by this compound leads to the transcriptional regulation of a variety of genes, primarily those involved in lipid metabolism.

Table 3: Key Downstream Target Genes of PPARα

| Gene | Function | Consequence of Upregulation |

| ACOX1 (Acyl-CoA Oxidase 1) | Rate-limiting enzyme in peroxisomal β-oxidation | Increased breakdown of very long-chain fatty acids |

| CPT1A (Carnitine Palmitoyltransferase 1A) | Rate-limiting enzyme in mitochondrial fatty acid transport | Increased mitochondrial β-oxidation of long-chain fatty acids |

| CYP4A family (Cytochrome P450, family 4, subfamily A) | Involved in ω-oxidation of fatty acids | Alternative pathway for fatty acid catabolism |

| FABP1 (Fatty Acid Binding Protein 1) | Intracellular fatty acid transport | Enhanced fatty acid uptake and trafficking |

The upregulation of these and other target genes results in an overall increase in fatty acid catabolism, leading to reduced cellular lipid accumulation. This has important physiological implications in tissues with high fatty acid flux, such as the liver, heart, and skeletal muscle. Furthermore, the activation of PPARα by this compound can exert anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors like NF-κB.[6]

Conclusion

This compound is a key endogenous signaling molecule that potently and selectively activates PPARα. This interaction triggers a transcriptional program that enhances lipid catabolism and mitigates inflammation. The detailed understanding of this signaling pathway, facilitated by the experimental approaches outlined in this guide, is crucial for researchers in the fields of metabolism, inflammation, and drug discovery. The development of selective PPARα modulators that mimic or antagonize the effects of this compound holds therapeutic promise for a range of metabolic and inflammatory disorders. Further research focusing on in vivo studies and the tissue-specific roles of the this compound/PPARα axis will continue to unravel the complexities of this important signaling pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene repression through epigenetic modulation by PPARA enhances hepatocellular proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 8(S)-HETE in corneal wound healing

Whitepaper: The Role of 8(S)-HETE in Corneal Wound Healing

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Corneal epithelial wound healing is a highly regulated process critical for maintaining ocular integrity and preserving vision. The initial and most crucial phase of this repair is the rapid migration of epithelial cells to cover the defect. Research has identified lipid mediators, derived from arachidonic acid, as key players in this process. This technical guide focuses on the specific role of 8(S)-hydroxyeicosatetraenoic acid (this compound), a lipoxygenase (LOX) pathway metabolite, as a primary regulator of corneal epithelial cell migration. Unlike other eicosanoids that primarily influence proliferation or inflammation, this compound's singular role in promoting cell movement makes it a molecule of significant interest for targeted therapeutic development. This document synthesizes the current understanding of its mechanism of action, details the experimental protocols used in its study, and presents quantitative data and signaling pathway models to provide a comprehensive resource for the scientific community.

Biosynthesis and Specificity of this compound

This compound is an eicosanoid synthesized from arachidonic acid (AA) via the lipoxygenase (LOX) enzyme pathway. Following a corneal injury, phospholipases release AA from cell membrane phospholipids. The LOX enzyme then acts on AA to produce various hydroxyeicosatetraenoic acids (HETEs). In the rat cornea, normal corneoscleral rims metabolize AA into 12-HETE, 8-HETE, and 9-HETE. Chiral-phase analysis confirms that these are exclusively the (S)-enantiomers, indicating they are products of LOX activity.[1]

Crucially, studies have demonstrated a high degree of specificity in their function. While multiple HETE isomers are produced, only this compound has been shown to be the key metabolite that regulates corneal epithelial cell migration during wound healing.[1]

Core Function: Regulation of Corneal Epithelial Migration

The primary function of this compound in corneal wound healing is the direct stimulation of epithelial cell migration. This is distinct from cell proliferation, which is regulated by other factors.[1]

Experiments using the established LOX inhibitor esculetin (B1671247) have shown that blocking HETE synthesis leads to a significant delay in epithelial wound closure in both cell and organ culture assays. This delay is accompanied by a marked disruption of the filamentous-actin (F-actin) cytoskeleton, which is essential for cell motility.[1] The inhibitory effects of esculetin on both F-actin organization and wound closure can be completely reversed by the exogenous addition of this compound.[1] In stark contrast, the addition of other isomers like 12(S)-HETE or 9-HETE has no effect on reversing this inhibition of migration.[1]

It is important to note that while this compound restores migration, it does not reverse the decreased mitotic rate caused by LOX inhibition, highlighting its specific role in the migratory phase of wound healing.[1]

Data Presentation: Effect of this compound on Corneal Re-epithelialization

The following table summarizes the qualitative and quantitative findings from key studies on this compound and its impact on corneal wound healing.

| Experimental Model | Treatment Group | Key Finding | Quantitative Effect | Citation |

| Organ-cultured Rat Cornea | Control | Complete re-epithelialization | N/A | |

| Organ-cultured Rat Cornea | Esculetin (LOX Inhibitor) | Delayed epithelial healing; Disrupted F-actin | Significant delay in wound closure | [1] |

| Organ-cultured Rat Cornea | Esculetin + this compound | Restored epithelial migration and F-actin organization | Complete reversal of esculetin's inhibitory effect | [1] |

| Organ-cultured Rat Cornea | Esculetin + 12-HETE / 9-HETE | No effect on migration or F-actin organization | No reversal of esculetin's inhibitory effect | [1] |

| Cell-culture Rat Cornea | Esculetin + this compound | Did not reverse decreased mitotic rate | No effect on proliferation | [1] |

Mechanism of Action and Signaling Pathway

The pro-migratory effect of this compound is mediated through its influence on the cellular cytoskeleton and adhesion machinery. Cell migration requires a dynamic cycle of assembling and disassembling focal adhesions and reorganizing the actin cytoskeleton to generate locomotive force.[2]

While the precise receptor for this compound in the cornea has not been fully elucidated, its downstream effects point to a signaling cascade that involves key focal adhesion proteins like paxillin (B1203293).[3] Wounding of corneal epithelial cells induces the phosphorylation of paxillin, a critical step in the formation of focal adhesions and cell migration.[4][5] Studies on related signaling pathways show that lipid mediators can induce Rho activation, which in turn leads to the tyrosine phosphorylation of paxillin, a key event in promoting epithelial migration.[3] this compound's ability to restore F-actin organization strongly suggests it activates a pathway that modulates the activity of such focal adhesion and cytoskeletal regulatory proteins.

Visualization: this compound Signaling Pathway

Caption: Proposed signaling pathway for this compound-mediated corneal epithelial cell migration.

Experimental Protocols

Investigating the role of this compound requires robust in vitro and ex vivo models. Below are detailed protocols for key experiments cited in the literature.

Protocol: Organ Culture Model of Corneal Wound Healing

This ex vivo model provides a physiologically relevant system to study epithelial migration.[6][7][8][9]

-

Tissue Preparation:

-

Enucleate eyes from euthanized animals (e.g., Sprague-Dawley rats).

-

Dissect the cornea with a 2-3 mm scleral rim under sterile conditions.

-

-

Wound Creation:

-

Place the cornea, epithelial side up, on a sterile surface.

-

Create a standardized central epithelial defect (e.g., 3 mm diameter) using a trephine or a fine sterile blade, carefully removing the epithelium without damaging Bowman's layer.

-

-

Organ Culture:

-

Place the wounded cornea on a sterile grid or agar (B569324) base in a culture dish.

-

Add culture medium (e.g., DMEM supplemented with antibiotics and serum) until it reaches the scleral rim, leaving the corneal epithelium exposed to the air-liquid interface.

-

Add test compounds (e.g., this compound, esculetin) to the medium.

-

-

Analysis:

-

Incubate at 37°C in a humidified 5% CO₂ incubator.

-

At specified time points (e.g., 0, 12, 24, 36 hours), stain the cornea with fluorescein (B123965) dye.

-

Capture images of the wound area under a fluorescence microscope.

-

Quantify the remaining wound area using image analysis software to determine the rate of re-epithelialization.

-

Visualization: Experimental Workflow for Organ Culture Assay

Caption: Workflow for the ex vivo corneal organ culture wound healing assay.

Protocol: Immunofluorescence Staining of F-Actin

This protocol is used to visualize the cytoskeletal organization within corneal epithelial cells.[10][11][12][13]

-

Sample Preparation:

-

For cultured cells: Grow cells on glass coverslips to the desired confluency and perform scratch wound assay if needed.

-

For tissue: Use whole-mount corneas or cryosections.

-

-

Fixation:

-

Gently wash the sample twice with pre-warmed phosphate-buffered saline (PBS), pH 7.4.

-

Fix the sample with 3.7-4% methanol-free formaldehyde (B43269) in PBS for 10-15 minutes at room temperature.

-

-

Permeabilization:

-

Wash twice with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibody/stain entry.

-

-

Blocking (Optional but Recommended):

-

Wash twice with PBS.

-

Incubate with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 20-30 minutes to reduce non-specific background staining.

-

-

Staining:

-

Dilute fluorescently-conjugated phalloidin (B8060827) (e.g., Phalloidin-Rhodamine) in PBS with 1% BSA to its working concentration.

-

Incubate the sample with the phalloidin solution for 20-40 minutes at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash three times with PBS.

-

Mount the coverslip or tissue onto a microscope slide with an anti-fade mounting medium.

-

Image using a fluorescence or confocal microscope with the appropriate filter sets.

-

Comparative Roles of HETE Isomers and Therapeutic Implications

The specificity of this compound's action is critical from a drug development perspective. While this compound promotes migration, other isomers like 12(S)-HETE are implicated in growth factor-mediated proliferation of corneal epithelial cells. This functional divergence allows for the possibility of creating highly targeted therapies. A drug that specifically mimics or enhances the action of this compound could accelerate the initial, critical phase of wound closure (re-epithelialization) without inducing unwanted proliferation, which could have negative consequences.

Visualization: Divergent Roles of HETE Isomers

Caption: Functional divergence of this compound and 12(S)-HETE in corneal wound healing.

Conclusion and Future Directions

This compound has been unequivocally identified as a key endogenous lipid mediator that specifically regulates the migratory phase of corneal epithelial wound healing. Its mechanism of action is tied to the proper organization of the F-actin cytoskeleton, a fundamental requirement for cell motility. The high specificity of this compound, distinguishing it from other HETE isomers that regulate proliferation, presents a unique opportunity for the development of targeted therapeutics. Agonists of the this compound signaling pathway could potentially accelerate corneal wound closure, reducing the risk of infection and vision-impairing complications.

Future research should focus on identifying the specific cell surface receptor for this compound in corneal epithelial cells and fully elucidating the downstream signaling cascade that links receptor activation to cytoskeletal rearrangement. Such discoveries would provide more precise targets for drug design and further advance the development of novel treatments for ocular surface injuries.

References

- 1. researchgate.net [researchgate.net]

- 2. Actin in human corneal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential regulation of focal adhesion kinase and paxillin phosphorylation by the small GTP-binding protein Rho in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Role of JNK-dependent serine phosphorylation of paxillin in migration of corneal epithelial cells during wound closure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of initial wound healing responses in rat corneas in organ culture by mesodermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Establishment of a Robust and Simple Corneal Organ Culture Model to Monitor Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel protocol of whole mount electro-immunofluorescence staining - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 13. researchgate.net [researchgate.net]

involvement of 8(S)-HETE in MAPK signaling cascade

An In-depth Technical Guide on the Involvement of 8(S)-HETE in the MAPK Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

8(S)-hydroxyeicosatetraenoic acid (this compound), a lipoxygenase metabolite of arachidonic acid, is an important signaling molecule implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and proliferation.[1] A growing body of evidence indicates that many of the biological effects of this compound are mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides a comprehensive overview of the involvement of this compound in the MAPK pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades and workflows.

Introduction to this compound and the MAPK Signaling Cascade

This compound is produced from arachidonic acid via the action of lipoxygenase enzymes.[2][3] It has been shown to act as a pro-inflammatory and proliferative agent in various cell types.[4] The MAPK signaling cascade is a crucial pathway that transduces extracellular signals into cellular responses. The three major well-characterized MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[5] Activation of these kinases through a phosphorylation cascade plays a pivotal role in regulating gene expression, cell growth, differentiation, and apoptosis.[6] Emerging research indicates that this compound exerts its effects by activating all three of these major MAPK pathways, often initiated through G-protein coupled receptors (GPCRs).[1][7]

Quantitative Data on this compound-Mediated MAPK and NF-κB Activation

The following tables summarize the quantitative data from a key study investigating the effect of 8-HETE on MAPK and NF-κB activation in human ventricular cardiomyocyte (RL-14) cells.

Table 1: Effect of 8-HETE on MAPK Protein Phosphorylation

| Target Protein | Treatment | Fold Increase vs. Control (Mean ± SEM) | Statistical Significance (p-value) |

| Phospho-ERK1/2 (pT202/Y204) | 10 µM 8-HETE for 2h | 2.8 ± 0.3 | < 0.05 |

| Phospho-p38 MAPK (pT180/Y182) | 10 µM 8-HETE for 2h | 3.1 ± 0.4 | < 0.05 |

| Phospho-JNK1/2/3 (pT183/Y185) | 10 µM 8-HETE for 2h | 2.5 ± 0.2 | < 0.05 |

Data extracted from Maayah et al., 2015 as presented in a ResearchGate figure description.[4][8]

Table 2: Effect of 8-HETE on NF-κB Binding Activity

| Target | Treatment | Fold Increase vs. Control (Mean ± SEM) | Statistical Significance (p-value) |

| NF-κB Binding Activity | 10 µM 8-HETE for 2h | 2.2 ± 0.2 | < 0.05 |

Data extracted from Maayah et al., 2015 as presented in a ResearchGate figure description.[4][8]

Signaling Pathways and Experimental Workflows

This compound-Induced MAPK Signaling Pathway

This compound is proposed to bind to a currently unidentified G-protein coupled receptor (GPCR) on the cell surface. This interaction initiates a downstream signaling cascade that leads to the activation of the three major MAPK pathways: ERK, JNK, and p38. This activation is characterized by the dual phosphorylation of the kinases on threonine and tyrosine residues. Concurrently, this signaling cascade can also lead to the activation of the NF-κB transcription factor.

References

- 1. benchchem.com [benchchem.com]

- 2. 8(S)-hydroxyeicosatetraenoic acid is the lipoxygenase metabolite of arachidonic acid that regulates epithelial cell migration in the rat cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probing spatiotemporally organized GPCR signaling using genetically encoded molecular tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Activation of MAPKs by G Protein-Coupled Receptors | Springer Nature Experiments [experiments.springernature.com]

- 6. MAPK Pathways Coordinate Stress Adaptation by Mobilizing Specialized Gene Modules in Entomopathogenic Fungus Beauveria bassiana [mdpi.com]

- 7. bosterbio.com [bosterbio.com]

- 8. researchgate.net [researchgate.net]

8(S)-HETE: An Endogenous Ligand for Peroxisome Proliferator-Activated Receptors

A Technical Guide for Researchers and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is an eicosanoid, a signaling molecule derived from the oxygenation of arachidonic acid primarily through the action of lipoxygenases.[1] As a potent bioactive lipid, this compound is involved in various physiological processes, including keratinocyte differentiation.[2] Emerging evidence has identified this compound as an endogenous ligand for nuclear receptors, specifically the Peroxisome Proliferator-Activated Receptor (PPAR) subfamily.[1][3] This guide provides a comprehensive technical overview of the role of this compound as a nuclear receptor ligand, focusing on its receptor selectivity, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Core Interaction: this compound and PPARs

Nuclear receptors are a superfamily of ligand-inducible transcription factors that regulate gene expression in response to small lipophilic molecules.[1][4] Upon ligand binding, these receptors undergo a conformational change, recruit coactivator proteins, and bind to specific DNA sequences known as hormone response elements to modulate the transcription of target genes.[1][5]

This compound has been identified as a potent and selective activator of PPARα.[6][7] It also demonstrates the ability to activate PPARδ, and to a lesser extent PPARγ, typically at higher concentrations.[8][9] This interaction positions this compound as a key signaling molecule in the regulation of lipid metabolism and inflammation, processes centrally governed by PPARs.[1][3]

Quantitative Data: Receptor Activation

The potency and selectivity of this compound for different PPAR isoforms have been quantified using various cellular assays. The following table summarizes the available data on the activation of PPARs by this compound.

| Receptor Isoform | Assay Type | Cell Line | Effective Concentration | Fold Activation (vs. Vehicle) | Reference |

| PPARα | Luciferase Reporter | Primary Keratinocytes | 1 µM | Significant Activation | [8][9] |

| PPARα | Luciferase Reporter | CV-1 | 0.3 µM - 1 µM | Selective & Significant Activation | [6] |

| PPARδ | Luciferase Reporter | Primary Keratinocytes | >1 µM | Moderate Activation | [8][9] |

| PPARγ | Luciferase Reporter | Primary Keratinocytes | >1 µM | Minimal to No Activation | [8][9] |

Signaling Pathway and Experimental Workflows

The mechanism of PPAR activation by this compound follows a canonical nuclear receptor signaling pathway. This process, along with the standard experimental workflow used to verify it, can be visualized.

Signaling Pathway Diagram

The diagram below illustrates the sequence of events following cellular exposure to this compound, leading to the transcriptional regulation of target genes.

Caption: this compound binds to and activates PPARα, leading to heterodimerization with RXR and gene transcription.

Experimental Workflow: Luciferase Reporter Assay

To quantify the ability of this compound to activate PPARs, a luciferase reporter assay is commonly employed. This workflow outlines the key steps in this process.

Caption: A standard workflow for determining the agonist activity of this compound on PPAR isoforms.

Detailed Experimental Protocols

Accurate characterization of this compound as a nuclear receptor ligand relies on precise and robust experimental techniques. Below are detailed protocols for three key assays.

Dual-Luciferase® Reporter Gene Assay for PPAR Activation

This assay quantifies the ability of a compound to activate a specific PPAR isoform, leading to the expression of a reporter gene (luciferase).[8][10][11]

Objective: To measure the dose-dependent activation of a specific PPAR isoform (α, δ, or γ) by this compound.

Materials:

-

Cell Line: A suitable mammalian cell line, such as HEK293, COS-7, or CV-1.[8][11]

-

Expression Plasmids:

-

Full-length human or mouse PPARα, PPARδ, or PPARγ expression vector.

-

Luciferase reporter plasmid containing multiple PPAR response elements (PPREs) upstream of a minimal promoter.

-

A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-CMV).[8]

-

-

Reagents:

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).

-

Transfection reagent (e.g., Lipofectamine®).

-

This compound stock solution (in ethanol (B145695) or DMSO).

-

Dual-Luciferase® Reporter Assay System.

-

96-well white, clear-bottom assay plates.

-

Protocol:

-

Cell Culture & Transfection:

-

One day prior to transfection, seed cells in a 96-well plate to be 80-90% confluent at the time of transfection.

-

Co-transfect cells with the PPAR expression vector, the PPRE-luciferase reporter, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 4-6 hours of transfection, replace the transfection medium with fresh culture medium.

-

Prepare serial dilutions of this compound in serum-free medium. A typical concentration range is 0.1 µM to 30 µM. Include a vehicle control (e.g., DMSO ≤ 0.1%).[10]

-

Add the diluted compounds to the cells and incubate for 22-24 hours at 37°C.[10]

-

-

Lysis and Luminescence Measurement:

-

Discard the treatment media and gently wash the cells with PBS.

-

Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.

-

Measure Firefly luciferase activity by adding Luciferase Assay Reagent II (LAR II) to each well and reading luminescence on a plate reader.

-

Subsequently, add Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

-

Calculate the "Fold Activation" by dividing the normalized luciferase activity of this compound-treated wells by the normalized activity of the vehicle control wells.

-

Plot the fold activation against the log of the this compound concentration and fit a non-linear regression curve to determine the EC50 value.[10]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay

This assay measures the ligand-dependent interaction between a nuclear receptor's ligand-binding domain (LBD) and a coactivator peptide.[12][13][14]

Objective: To confirm that this compound induces a conformational change in the PPAR LBD that promotes the recruitment of a coactivator.

Materials:

-

Recombinant Proteins:

-

Reagents:

-

Assay buffer (specific formulation depends on the kit, often containing DTT).[15]

-

This compound stock solution.

-

384-well low-volume black assay plates.

-

Protocol:

-

Reagent Preparation:

-

Assay Assembly (20 µL final volume):

-

Add 5 µL of the serially diluted this compound solution to the assay plate.

-

Add 5 µL of the 4X GST-PPAR-LBD solution to all wells.

-

Add 10 µL of the 4X peptide/antibody mixture to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader equipped for TR-FRET. Excite the terbium donor at ~340 nm and measure emissions at ~495 nm (terbium) and ~520 nm (fluorescein).[14] A time delay of 50-100 µs is used to reduce background fluorescence.[14][15]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) for each well.

-

The ligand EC50 is determined from a dose-response curve of the TR-FRET ratio versus the ligand concentration. This composite value reflects the ligand's ability to bind the receptor, induce a conformational change, and recruit the coactivator peptide.[13]

-

Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound (this compound) to displace a known high-affinity radiolabeled ligand from the PPAR-LBD.

Objective: To determine the binding affinity (Ki) of this compound for a specific PPAR isoform.

Materials:

-

Recombinant Protein: Purified PPAR-LBD (α, δ, or γ).

-

Radioligand: A high-affinity tritiated ([³H]) or iodinated ([¹²⁵I]) PPAR ligand (e.g., [³H]-Rosiglitazone for PPARγ).[16][17]

-

Reagents:

Protocol (SPA Format):

-

Protein Immobilization:

-

Add a solution of His-tagged PPAR-LBD to each well of a 384-well Ni-chelate coated plate.

-

Incubate for 30-60 minutes to allow the protein to bind to the plate surface. Wash wells with assay buffer.[16]

-

-

Competition Reaction:

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.

-

Centrifuge the plate briefly to ensure beads settle.

-

Count the plate in a microplate scintillation counter. Only radioligand bound to the receptor-coated beads will be in close enough proximity to excite the scintillant within the bead and generate a signal.

-

-

Data Analysis:

-

Plot the scintillation counts against the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value, which is the concentration of this compound required to displace 50% of the bound radioligand.

-

Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. uniprot.org [uniprot.org]

- 3. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Fatty acids and eicosanoids regulate gene expression through direct interactions with peroxisome proliferator-activated receptors α and γ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. korambiotech.com [korambiotech.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. giffordbioscience.com [giffordbioscience.com]

Physiological Concentration of 8(S)-HETE: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the physiological concentrations of 8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE] in human tissues and fluids. It is intended for researchers, scientists, and drug development professionals working on eicosanoid signaling and related therapeutic areas. This document summarizes available quantitative data, details common experimental protocols for this compound quantification, and visualizes key signaling pathways and experimental workflows.

Introduction

This compound is a bioactive lipid mediator derived from the metabolism of arachidonic acid by lipoxygenase enzymes. It is implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and proliferation. Understanding the baseline physiological concentrations of this compound in various tissues is crucial for elucidating its biological roles and for the development of novel therapeutics targeting its pathways.

Data Presentation: Physiological Concentrations of this compound

Quantitative data on the physiological concentrations of this compound in healthy human tissues is limited in the scientific literature. Much of the existing research focuses on its elevated levels in disease states or in response to stimuli. However, some data is available for human blood products. The following table summarizes the reported concentrations of this compound in human plasma and serum. It is important to note the specific conditions under which these measurements were made, as the levels can change rapidly upon stimulation or coagulation.

| Biological Matrix | Species | Condition | Concentration (ng/mL) | Analytical Method | Citation |

| Human Plasma | Human | Zymosan-stimulated whole blood | 1.18 ± 0.2 | UHPLC-ECAPCI/HRMS | [1] |

| Human Serum | Human | During intrinsic pathway of coagulation | 7.26 ± 0.6 | UHPLC-ECAPCI/HRMS | [1] |

Note: Data for other healthy human tissues such as the brain, liver, kidney, lung, and heart are not well-established in the current literature. The provided values for blood products reflect concentrations under specific ex vivo conditions and may not represent the circulating baseline levels in vivo.

Signaling Pathways of this compound

This compound exerts its biological effects through various signaling pathways, primarily involving the activation of peroxisome proliferator-activated receptors (PPARs) and influencing inflammatory cascades.

This compound Signaling via PPARα

This compound is a potent activator of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.

References

The Potential Role of 8(S)-HETE in Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8(S)-hydroxyeicosatetraenoic acid, or 8(S)-HETE, is a lipid mediator derived from the enzymatic oxidation of arachidonic acid by lipoxygenase (LOX) enzymes. While the roles of other hydroxyeicosatetraenoic acids (HETEs), such as 5-HETE, 12-HETE, and 15-HETE, in cancer progression have been more extensively studied, the specific contributions of this compound are less well-defined and appear to be context-dependent. This technical guide provides a comprehensive overview of the current understanding of this compound's potential involvement in cancer, detailing its biosynthesis, signaling pathways, and the experimental methodologies used to investigate its effects.

Biosynthesis of this compound

This compound is produced from arachidonic acid via the lipoxygenase pathway. In mice, the synthesis of this compound is primarily attributed to the activity of 8-lipoxygenase (8-LOX), the murine ortholog of human 15-lipoxygenase-2 (15-LOX-2).[1] The stereospecificity of this compound indicates its enzymatic origin, distinguishing it from racemic mixtures of HETEs that can be formed through non-enzymatic lipid peroxidation.[2]

Signaling Pathways and Cellular Effects

The biological effects of HETEs are mediated through various signaling pathways, often leading to changes in cell proliferation, migration, and survival. While direct evidence for this compound in cancer is limited, studies on other HETEs and related models provide insights into its potential mechanisms of action.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a crucial regulator of cell proliferation and survival.[3] Some HETEs have been shown to activate this pathway. While direct evidence for this compound is scarce, it is plausible that it could modulate MAPK signaling in certain cancer cells.

NF-κB Signaling

The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers.[4] Some lipoxygenase products can activate NF-κB.[2] The potential for this compound to modulate NF-κB activity in cancer cells warrants further investigation.

Peroxisome Proliferator-Activated Receptors (PPARs)

This compound has been identified as an endogenous ligand for PPARα.[5] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. The activation of PPARα by this compound could have dual roles in cancer, either promoting or suppressing tumor growth depending on the cellular context.[5][6]

Quantitative Data on the Biological Activity of this compound

Quantitative data on the specific effects of this compound in cancer models is limited. The following table summarizes available data, primarily from non-cancer or murine studies, to provide a comparative context for its potential biological activities.

| Biological Activity | Molecule | Assay System | Effective Concentration / IC50 | Reference |

| Cell Proliferation | 8-HETE | Murine Carcinoma Cell Line (CH72) | 5 µM (caused G1 cell cycle arrest) | [7] |

| Cell Migration | This compound | Rat Corneal Epithelial Organ Culture | Complete reversal of inhibition at tested concentrations | [2][8] |

| PKC Activation | This compound | Mouse Keratinocytes | IC50: 100 µM | [2] |

| PPARα Activation | This compound | N/A | As low as 0.3 µM | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential role of this compound in cancer progression.

Cell Proliferation Assay (MTT/XTT Assay)

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., ethanol).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT/XTT Addition: Add 10 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

Transwell Migration and Invasion Assay

Methodology:

-

Insert Preparation: For invasion assays, coat the upper surface of an 8 µm pore size transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

-

Cell Seeding: Resuspend cancer cells in serum-free medium and seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the transwell insert.

-

Chemoattractant: In the lower chamber, add medium containing this compound at various concentrations. Use serum-free medium with vehicle as a negative control and medium with 10% FBS as a positive control.

-

Incubation: Incubate the plate at 37°C for 12-24 hours.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining and Counting: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet. Count the number of migrated cells in several random fields under a microscope.